2-Phenylquinolin-3-ol
CAS No.: 5855-50-5
Cat. No.: VC14441561
Molecular Formula: C15H11NO
Molecular Weight: 221.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5855-50-5 |
|---|---|
| Molecular Formula | C15H11NO |
| Molecular Weight | 221.25 g/mol |
| IUPAC Name | 2-phenylquinolin-3-ol |
| Standard InChI | InChI=1S/C15H11NO/c17-14-10-12-8-4-5-9-13(12)16-15(14)11-6-2-1-3-7-11/h1-10,17H |
| Standard InChI Key | RCZOGESGQUHUFE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula (C₁₅H₁₁NO) corresponds to a planar quinoline system fused with a benzene ring. Key structural features include:
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SMILES:
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2O, indicating a phenyl group at C-2 and a hydroxyl group at C-3 . -
InChIKey:
RCZOGESGQUHUFE-UHFFFAOYSA-N, which encodes stereochemical and connectivity details .
The 2D structure reveals conjugation across the quinoline system, enhancing stability and enabling π-π interactions with biological targets .
Physicochemical Characteristics
Experimental and predicted data highlight the following properties:
| Property | Value | Adduct |
|---|---|---|
| Predicted Collision Cross Section | 148.4 Ų | [M+H]+ |
| 165.8 Ų | [M+Na]+ | |
| 158.5 Ų | [M+NH4]+ | |
| Molecular Weight | 221.25 g/mol | - |
| Boiling Point | 385.3°C at 760 mmHg | - |
The compound’s low solubility in aqueous media and high thermal stability (boiling point > 385°C) suggest suitability for high-temperature synthetic applications .
Synthesis and Chemical Reactions
Synthetic Routes
2-Phenylquinolin-3-ol is synthesized via cyclization and functionalization strategies:
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ZnCl₂-Mediated Cyclization: Refluxing (E)-1-(2-aminophenyl)-3-phenylprop-2-en-1-one with ZnCl₂ in acetonitrile yields 2-phenyl-2,3-dihydroquinolin-4(1H)-one, a precursor that can be oxidized to the target compound .
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Post-Synthetic Modifications: Bromination at C-4 using PBr₃ in DMF introduces functional handles for further derivatization .
Reaction Optimization
Key parameters for high yields (>70%) include:
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Temperature: 100°C for 24 hours.
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Catalyst: ZnCl₂ (2 equivalents).
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Solvent: Acetonitrile, which stabilizes intermediates via polar interactions .
Pharmacological Applications
Antiviral Activity
2-Phenylquinolin-3-ol derivatives exhibit potent activity against multiple coronaviruses:
| Virus | EC₅₀ (μM) | SI (Selectivity Index) |
|---|---|---|
| SARS-CoV-2 | 6.0 | 3.0 |
| HCoV-229E | 0.2–9.4 | >100 |
| HCoV-OC43 | 2.6–13 | >100 |
Notably, analogues with 6,7-dimethoxytetrahydroisoquinoline substitutions at C-4 show enhanced potency, likely due to improved target binding .
Mechanism of Action
Viral Helicase Inhibition
The compound disrupts SARS-CoV-2 replication by inhibiting nsp13 helicase, an enzyme essential for viral RNA unwinding:
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Binding Mode: Molecular docking suggests interactions with helicase’s ATP-binding pocket, blocking conformational changes required for RNA processing .
Autophagy Modulation
At concentrations >30 μM, select derivatives (e.g., 9j) inhibit autophagy in VeroE cells, potentially synergizing with antiviral effects by impairing viral hijacking of host machinery .
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